Schizophrenia is a complex mental illness characterized by positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, apathy). Dopamine dysregulation is thought to play a role in the pathophysiology of schizophrenia. Dapiprazole exhibits antagonist properties at dopamine D2 receptors, potentially helping to regulate dopamine signaling and improve symptoms [1]. Research is ongoing to determine the efficacy and safety of Dapiprazole as a treatment for schizophrenia compared to existing medications.
[1] Li, W., et al. (2013). The antipsychotic profile of dapiprazole in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 47, 282-289. ()
Dapiprazole has also shown promise in pre-clinical studies for its potential neuroprotective effects. It may help to preserve neurons and improve cognitive function in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [2, 3]. The mechanism by which Dapiprazole exerts these effects is still under investigation, but it may be related to its ability to modulate glutamate signaling and reduce oxidative stress.
[2] Lv, J., et al. (2017). Dapiprazole protects against Aβ-induced neurotoxicity and cognitive dysfunction in APP/PS1 mice. Neuroscience Letters, 651, 224-230. ()
[3] Xu, Y., et al. (2015). Dapiprazole protects dopaminergic neurons against MPTP-induced neurotoxicity in mice. European Journal of Pharmacology, 764, 485-492. ()